3-(Benzyloxy)-5-chloro-2-methoxypyridine

Descripción general

Descripción

3-(Benzyloxy)-5-chloro-2-methoxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.694. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular responses to cytokines and stress .

Mode of Action

Benzylic compounds are known for their enhanced reactivity due to the adjacent aromatic ring . This allows them to undergo various reactions such as free radical attack, SN1, SN2, and E1 reactions .

Biochemical Pathways

Similar compounds have been found to inhibit monoamine oxidase (mao), which plays a significant role in the metabolism of neurotransmitters .

Result of Action

Benzylic compounds are known to undergo various reactions due to their enhanced reactivity . These reactions can lead to various molecular and cellular changes depending on the specific targets and pathways involved.

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)-5-chloro-2-methoxypyridine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the reactivity of benzylic compounds . Furthermore, the presence of certain enzymes or proteins can influence the compound’s interaction with its targets .

Actividad Biológica

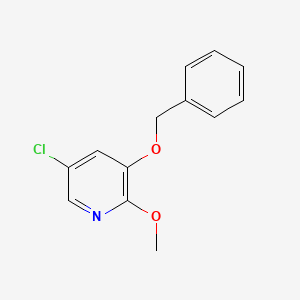

3-(Benzyloxy)-5-chloro-2-methoxypyridine is an organic compound featuring a pyridine ring substituted with a benzyloxy group, a methoxy group, and a chlorine atom. Its molecular formula is C13H12ClNO2, indicating the presence of chlorine, nitrogen, and oxygen. The structural characteristics of this compound suggest significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Pyridine Ring : A six-membered aromatic ring containing five carbon atoms and one nitrogen atom.

- Substituents :

- Benzyloxy Group : Contributes to the electron-donating properties.

- Methoxy Group : Also electron-donating, enhancing reactivity.

- Chlorine Atom : Positioned at the 5-position, influencing electrophilic substitution reactions.

These structural features facilitate various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit diverse biological activities, particularly in the fields of oncology and neuropharmacology. The following sections summarize key findings from various studies.

Anticancer Activity

Studies have shown that pyridine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance:

- Mechanism of Action : Similar compounds have been reported to interact with proteins or enzymes critical for cellular metabolism and proliferation. For example, some derivatives inhibit monoamine oxidase (MAO), which plays a role in neurotransmitter regulation and has implications in cancer therapy.

- Cell Lines Tested : Research on related compounds has demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers .

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives has also been explored:

- Screening Studies : Compounds structurally similar to this compound have shown activity against bacterial strains such as Bacillus subtilis and Escherichia coli, indicating potential applications in treating infections .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities based on substituent modifications. The following table summarizes some related compounds:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| 3-Bromo-5-chloro-2-methoxypyridine | 0.90 | Contains bromine instead of benzyloxy group |

| 3-Bromo-4-chloro-2-methoxypyridine | 0.86 | Different position of bromine |

| 4-Bromo-5-chloro-2-hydroxypyridine | 0.80 | Hydroxyl group instead of methoxy |

| 2-(Benzyloxy)-5-chloro-3-fluoropyridine | Similar | Fluorine substitution at position three |

This table illustrates how variations in substituents can lead to differing chemical properties and biological activities while maintaining a core structural framework.

Case Studies

-

Study on Anticancer Properties :

- A study investigated the effects of similar pyridine derivatives on cancer cell lines. The results indicated significant inhibition of cell growth in MCF-7 breast cancer cells when treated with specific derivatives.

- Antimicrobial Screening :

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(Benzyloxy)-5-chloro-2-methoxypyridine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structure allows for modifications that can lead to the development of anti-inflammatory, anti-cancer, and other therapeutic agents. The benzyloxy group enhances the compound's lipophilicity, which is beneficial for drug absorption and bioavailability.

Case Study: Anti-Cancer Agents

Research has indicated that derivatives of this compound exhibit significant anti-cancer properties. For instance, studies have shown that modifications to the pyridine ring can enhance the efficacy against specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis .

Agricultural Chemicals

Formulation of Agrochemicals

In agriculture, this compound is utilized in the formulation of herbicides and fungicides. Its chemical properties contribute to improved crop protection and yield by enhancing the effectiveness of active ingredients against pests and diseases.

Impact on Crop Yield

Field studies demonstrate that formulations containing this compound can lead to increased crop yields by effectively controlling weed growth and plant diseases without adversely affecting crop health .

Material Science

Advanced Materials Development

The compound is being explored for its potential in material science, particularly in creating advanced polymers and coatings. Its unique chemical structure allows for the synthesis of materials with enhanced durability and resistance to environmental factors.

Applications in Coatings

Research indicates that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for protective coatings in various industrial applications .

Biochemical Research

Studies on Enzyme Inhibition

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, which are critical for understanding biological pathways and disease mechanisms. Its ability to interact with specific enzymes makes it a valuable tool in pharmacological research.

Example: Monoamine Oxidase Inhibition

Investigations into the inhibitory effects of similar compounds on human monoamine oxidases have shown promising results, indicating potential applications in treating neurological disorders .

Analytical Chemistry

Standard in Analytical Methods

this compound is employed as a standard in various analytical techniques. It aids in the detection and quantification of other compounds within complex mixtures, making it an essential component in quality control processes.

Role in Chromatography

In chromatographic methods, this compound can serve as a reference standard to ensure accuracy and reliability in the analysis of pharmaceutical products .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis | Anti-cancer agents targeting specific pathways |

| Agricultural Chemicals | Used in herbicide and fungicide formulations | Increased crop yields through effective pest control |

| Material Science | Development of advanced polymers and coatings | Improved mechanical properties in protective coatings |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Inhibition of human monoamine oxidases |

| Analytical Chemistry | Standard for detection and quantification | Reference standard in chromatographic methods |

Propiedades

IUPAC Name |

5-chloro-2-methoxy-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-13-12(7-11(14)8-15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXFFXZBNLBAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682449 | |

| Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-52-2 | |

| Record name | 3-(Benzyloxy)-5-chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.